fmoc-3-amb-oh

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

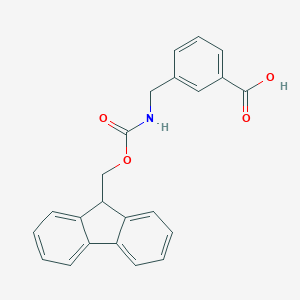

Fmoc-3-Amb-OH (CAS: 155369-11-2) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its chemical name is 3-(Fmoc-aminomethyl)benzoic acid, with the molecular formula C₂₃H₁₉NO₄ and a molecular weight of 373.40 g/mol . The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the benzoic acid moiety facilitates coupling to resin or other amino acids. This compound is critical for introducing aromatic and rigid structural motifs into peptides, with applications in drug discovery and biomaterials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of fmoc-3-amb-oh typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The synthesized compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

fmoc-3-amb-oh undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The Fmoc group can be removed through nucleophilic substitution reactions using piperidine or other amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Piperidine, other amines.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Removal of the Fmoc group, yielding the free amino acid.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-3-Amb-OH is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino groups of amino acids during peptide assembly, allowing for selective modifications without compromising the overall structure of the peptide.

Key Features:

- Protection Mechanism : The Fmoc group can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids.

- Minimal Racemization : Studies have shown that using this compound results in minimal racemization during coupling reactions, which is crucial for maintaining the biological activity of synthesized peptides .

Drug Development

In drug development, this compound plays a significant role in designing peptide-based therapeutics. The compound enhances the stability and bioavailability of peptides, making them more effective as drugs.

Case Study:

A study explored the use of this compound derivatives in developing targeted cancer therapies. These derivatives were shown to improve the efficacy of chemotherapeutic agents by selectively targeting cancer cells while minimizing effects on healthy tissues .

Bioconjugation

This compound is effective in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is essential for developing biosensors and targeted drug delivery systems.

Applications:

- Biosensors : The compound aids in immobilizing biomolecules on sensor surfaces, enhancing sensitivity and specificity.

- Targeted Drug Delivery : By conjugating therapeutic agents with specific ligands via this compound, researchers can achieve targeted delivery to diseased tissues .

Material Science

The versatility of this compound extends to material science, where it is used in synthesizing peptide-based hydrogels and nanomaterials. These materials have applications in drug delivery systems and tissue engineering.

Data Table: Applications and Properties of this compound

| Application | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protective group in SPPS | Selective modifications, minimal racemization |

| Drug Development | Enhances stability and bioavailability of peptides | Improved therapeutic efficacy |

| Bioconjugation | Facilitates attachment of biomolecules | Enhanced biosensor performance |

| Material Science | Used in hydrogels and nanomaterials | Applications in drug delivery and tissue engineering |

Wirkmechanismus

The mechanism of action of fmoc-3-amb-oh primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides with high purity and yield.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

The following table summarizes key attributes of Fmoc-3-Amb-OH and related compounds:

Molecular weights marked with () are calculated from molecular formulas.

Positional Isomers

- This compound vs. Fmoc-2-Abz-OH/Fmoc-4-Amb-OH: The position of the Fmoc-aminomethyl group on the benzoic acid ring (3-, 2-, or 4-) alters steric and electronic properties. For example, Fmoc-2-Abz-OH is smaller and used in DNA polymerase studies due to its compatibility with enzyme active sites , while this compound’s bulkier structure enhances peptide rigidity .

Diamino Acid Derivatives

- Fmoc-SS-Dab(3-Aloc)-OH and Fmoc-L-Dap(Aloc)-OH feature dual amino groups with orthogonal Alloc protection, enabling sequential deprotection for branched peptide synthesis . In contrast, this compound lacks secondary protection, limiting its use to linear sequences.

Specialized Residues

- Fmoc-DOPA(acetonide)-OH incorporates a catechol group for adhesion, critical in biomedical coatings , whereas Fmoc-Aib-OH ’s α-methyl group restricts conformational flexibility, stabilizing helical motifs .

Coupling Efficiency

- Fmoc-Arg(Pbf)-OH achieves 93% coupling efficiency under optimized conditions (DMA/DCM solvent, DIC/HOBt/DMAP activation) , whereas this compound’s coupling rates depend on resin compatibility and steric hindrance.

Biologische Aktivität

Fmoc-3-aminomethylbenzoic acid (Fmoc-3-Amb-OH) is a significant compound in the field of peptide synthesis, particularly known for its role as a protecting group in solid-phase peptide synthesis (SPPS). This article explores its biological activity, mechanisms of action, and implications in various biochemical pathways.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a 3-aminomethylbenzoic acid moiety. The Fmoc group serves as a protective entity for the amine functionality during peptide synthesis, which is crucial for preventing unwanted side reactions.

Target of Action

The primary function of this compound lies in its application in peptide synthesis. It acts as a protecting group, allowing for the selective formation of peptide bonds without interference from the amine group.

Mode of Action

The Fmoc group is introduced to the amino acid via a reaction with Fmoc-Cl, effectively shielding the amine during the stepwise construction of peptides. The protection is stable under acidic conditions but can be removed selectively with bases such as piperidine, facilitating the continuation of peptide synthesis.

Cellular Effects

By enabling accurate peptide assembly, this compound influences various cellular processes, including cell signaling, gene expression, and metabolic pathways. The hydrophobic nature of the Fmoc group enhances the interactions between peptide building blocks, which can modulate cellular functions.

Biochemical Pathways

This compound is involved in several critical biochemical pathways related to peptide synthesis:

- Peptide Bond Formation : It interacts with enzymes and cofactors essential for forming peptide bonds.

- Metabolic Pathways : The compound's protective role allows for the elongation of peptide chains while maintaining integrity against unwanted reactions.

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in synthesizing bioactive peptides. For instance:

- A study demonstrated that peptides synthesized using Fmoc chemistry exhibited significant biological activity against multi-drug-resistant pathogens. The synthesized antimicrobial peptides showed promising results, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties .

- Another research focused on optimizing Fmoc-SPPS methodologies to enhance yield and purity. This study emphasized the importance of precise control over reaction conditions to maximize peptide quality and biological activity .

Comparative Data Table

| Study | Peptide Type | Biological Activity | MIC (μM) |

|---|---|---|---|

| Study 1 | Antimicrobial Peptide | Effective against E. coli | 2 |

| Study 2 | GPR54 Agonist Peptide | Modulates signaling pathways | 4 |

| Study 3 | Peptide Library | Various activities against pathogens | 8 |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing FMOC-3-AMB-OH, and how can researchers optimize reaction conditions for yield and purity?

- Methodological Answer : Synthesis typically involves Fmoc-protection of the amino group under anhydrous conditions using reagents like Fmoc-Cl. Optimization requires monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) via TLC or HPLC. For purity, perform recrystallization in aprotic solvents (e.g., DMF/ether mixtures) and validate using melting point analysis and HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use 1H/13C NMR to confirm Fmoc-group integration and stereochemistry. IR spectroscopy verifies carbonyl stretching (~1700 cm−1). For mass accuracy, employ HRMS (ESI+ mode). Cross-reference spectral data with literature for Fmoc-protected analogs to resolve ambiguities .

Q. What are the recommended storage and handling protocols for this compound to ensure stability during experiments?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Pre-weigh aliquots in a dry glovebox to minimize moisture exposure. Monitor degradation via periodic HPLC analysis, especially after thawing cycles .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity or stability of this compound in novel synthetic pathways?

- Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to model transition states during Fmoc deprotection (piperidine/DMF). Compare activation energies for alternative pathways. Validate with experimental kinetic studies (UV-Vis monitoring of Fmoc cleavage at 301 nm) .

Q. What strategies should researchers employ when encountering contradictory spectroscopic data during the characterization of this compound derivatives?

- Methodological Answer : Re-examine sample preparation (e.g., residual solvent peaks in NMR) and confirm instrument calibration. For conflicting mass spectra, perform isotopic pattern analysis and compare with simulated data (e.g., ChemCalc). If unresolved, use X-ray crystallography or 2D NMR (HSQC, COSY) for structural elucidation .

Q. How can this compound be integrated into peptide synthesis workflows while minimizing side reactions, and what analytical controls are necessary?

- Methodological Answer : Employ orthogonal protecting groups (e.g., tert-butyl for carboxyl) and low-loading resins (0.2–0.4 mmol/g) to reduce diketopiperazine formation. Monitor coupling efficiency via Kaiser tests. Post-synthesis, use MALDI-TOF MS for sequence verification and RP-HPLC for purity assessment .

Q. Data Management and Reproducibility

Q. What criteria should guide the inclusion of this compound experimental data in publications to ensure reproducibility?

- Methodological Answer : Report reaction yields (mass and molar), chromatographic conditions (column type, gradient), and spectral acquisition parameters (NMR frequency, solvent suppression). Adhere to the Beilstein Journal’s guidelines: provide raw data in supplementary files (e.g., .cif for crystallography) and cite CAS registry numbers .

Q. How can researchers design statistically robust experiments to assess this compound’s role in peptide self-assembly?

- Methodological Answer : Use a fractional factorial design to test variables (pH, concentration, temperature). Apply ANOVA to identify significant factors. Validate with TEM/CD spectroscopy and replicate experiments (n ≥ 3) to ensure confidence intervals ≤5% .

Q. Table: Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | ~400–450 g/mol (HRMS) | |

| Solubility | DMF > DCM > THF (gravimetric analysis) | |

| Stability (t1/2) | >6 months at –20°C (HPLC) | |

| Melting Point | 180–185°C (DSC) |

Eigenschaften

CAS-Nummer |

155369-11-2 |

|---|---|

Molekularformel |

C23H19NO4 |

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

3-(aminomethyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C23H19NO4/c24-12-14-6-5-11-19(22(25)26)21(14)23(27)28-13-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-11,20H,12-13,24H2,(H,25,26) |

InChI-Schlüssel |

ANHGQHVOYUYGOI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C(C=CC=C4C(=O)O)CN |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.